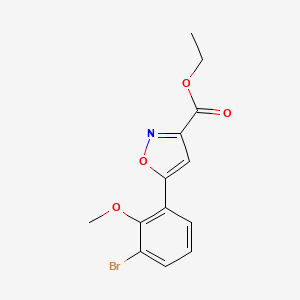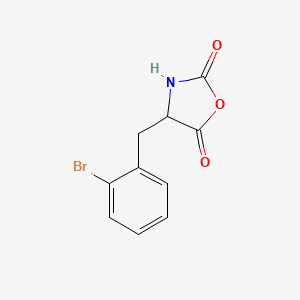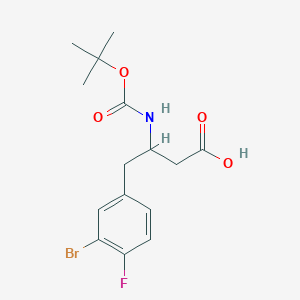
1-(5-Fluoro-2-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-nitrophenyl)ethanol is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an ethanol moiety attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2-nitrophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Fluoro-2-nitrophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol. The reaction typically proceeds under mild conditions and yields the desired alcohol product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations. Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 1-(5-Fluoro-2-nitrophenyl)ethanone.
Reduction: 1-(5-Fluoro-2-aminophenyl)ethanol.
Substitution: 1-(5-Methoxy-2-nitrophenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-2-nitrophenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-2-nitrophenyl)ethanol depends on its specific application. For instance, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
1-(5-Fluoro-2-nitrophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
1-(5-Fluoro-2-aminophenyl)ethanol: Similar structure but with an amino group instead of a nitro group.
1-(5-Methoxy-2-nitrophenyl)ethanol: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: 1-(5-Fluoro-2-nitrophenyl)ethanol is unique due to the combination of the fluorine atom, nitro group, and ethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H8FNO3 |
|---|---|
Peso molecular |
185.15 g/mol |
Nombre IUPAC |
1-(5-fluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3 |
Clave InChI |
YZXANKFIEIDXSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)






![2-Methylimidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13705068.png)






